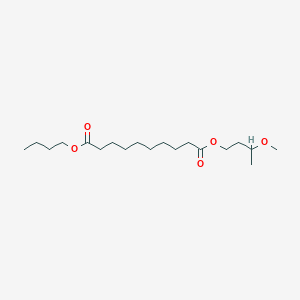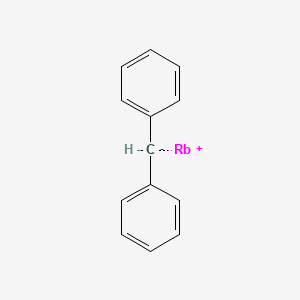
Rubidium diphenylmethanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rubidium diphenylmethanide is an organometallic compound that features a rubidium ion bonded to a diphenylmethanide ligand This compound is part of the broader class of alkali metal diphenylmethanides, which are known for their interesting structural and reactivity properties
准备方法
Synthetic Routes and Reaction Conditions
Rubidium diphenylmethanide can be synthesized through a reaction involving diphenylmethane and rubidium metal. The process typically involves the deprotonation of diphenylmethane by rubidium, resulting in the formation of this compound. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions with oxygen or moisture.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratory settings can be scaled up with appropriate modifications. The key challenges in industrial production include maintaining an inert atmosphere and ensuring the purity of the starting materials and final product.
化学反应分析
Types of Reactions
Rubidium diphenylmethanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: It can be reduced under specific conditions to yield rubidium and diphenylmethane.
Substitution: this compound can participate in substitution reactions where the diphenylmethanide ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halides and other electrophiles can be used as reagents in substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Rubidium and diphenylmethane.
Substitution: Depending on the substituent, various rubidium organometallic compounds can be formed.
科学研究应用
Rubidium diphenylmethanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organometallic compounds.
Biology: The compound’s unique properties make it useful in studying metal-ligand interactions and their effects on biological systems.
Medicine: While not widely used in medicine, this compound’s potential for developing new pharmaceuticals is being explored.
Industry: The compound’s reactivity and binding properties make it valuable in the development of new materials and catalysts.
作用机制
Rubidium diphenylmethanide exerts its effects through its metal-ligand interactions. The rubidium ion forms a bond with the diphenylmethanide ligand, resulting in a stable organometallic complex. This complex can undergo various chemical reactions, depending on the conditions and reagents used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the ligands and the specific reaction conditions.
相似化合物的比较
Similar Compounds
- Potassium diphenylmethanide
- Sodium diphenylmethanide
- Cesium diphenylmethanide
Comparison
Rubidium diphenylmethanide is unique among alkali metal diphenylmethanides due to its specific metal-ligand binding modes and reactivity. Compared to potassium and sodium diphenylmethanides, this compound exhibits different solid-state modifications and reactivity patterns. Cesium diphenylmethanide, while similar in some respects, also shows distinct differences in its chemical behavior.
This compound’s unique properties make it a valuable compound for various scientific research applications, highlighting its importance in the field of organometallic chemistry.
属性
CAS 编号 |
61187-02-8 |
|---|---|
分子式 |
C13H11Rb |
分子量 |
252.69 g/mol |
IUPAC 名称 |
phenylmethylbenzene;rubidium(1+) |
InChI |
InChI=1S/C13H11.Rb/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-11H;/q-1;+1 |
InChI 键 |
GNHWYYAIWXGJQD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[CH-]C2=CC=CC=C2.[Rb+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



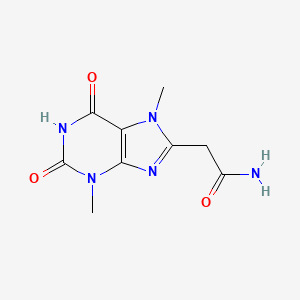
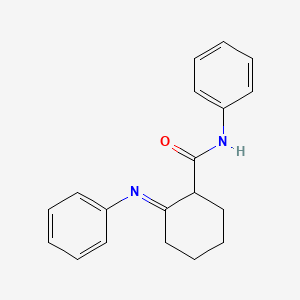
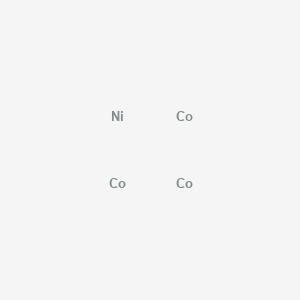
![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)
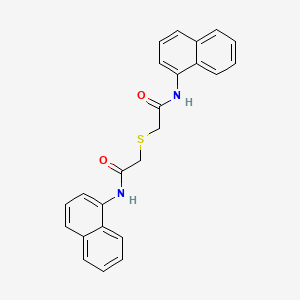

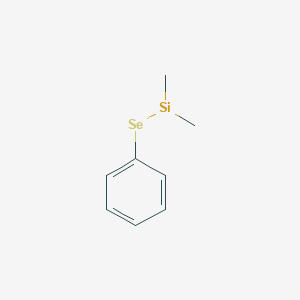


![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
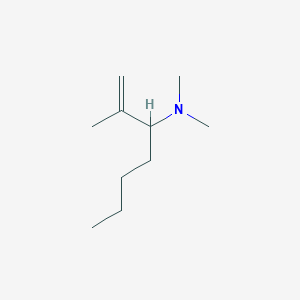
![1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene](/img/structure/B14586677.png)
